5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde
Overview
Description
The compound “5-{2-[(2-chlorobenzyl)oxy]-5-nitrophenyl}-2-furaldehyde” is a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a nitrophenyl group (a benzene ring with a nitro group), and a chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The presence of the nitro group, the chlorobenzyl group, and the furan ring suggest that this compound could have interesting chemical properties, including potential reactivity with various nucleophiles and electrophiles .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. The nitro group could potentially be reduced to an amine, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups. For example, the presence of the nitro group could contribute to its reactivity, the chlorobenzyl group could influence its polarity, and the furan ring could affect its aromaticity .Mechanism of Action
Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, safe handling procedures should be followed to minimize risk. This includes using appropriate personal protective equipment and following proper storage and disposal procedures .
Future Directions
The future directions for research on this compound could be quite broad, given its complex structure and the variety of functional groups present. Potential areas of interest could include exploring its reactivity, studying its potential uses in chemical synthesis, or investigating its interactions with biological systems .
Properties
IUPAC Name |
5-[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-16-4-2-1-3-12(16)11-24-17-7-5-13(20(22)23)9-15(17)18-8-6-14(10-21)25-18/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZYCCCZIAEYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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